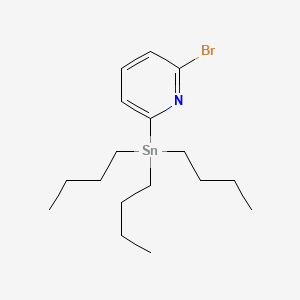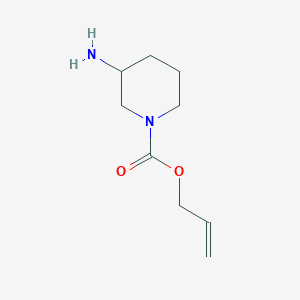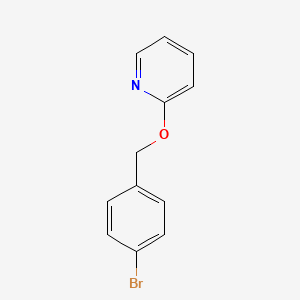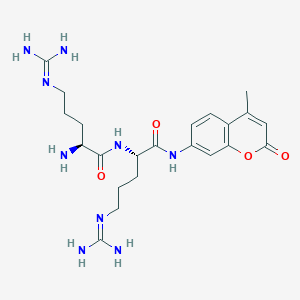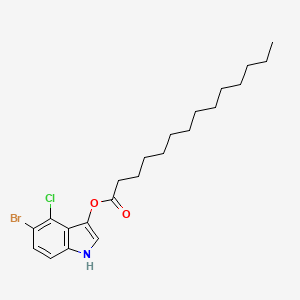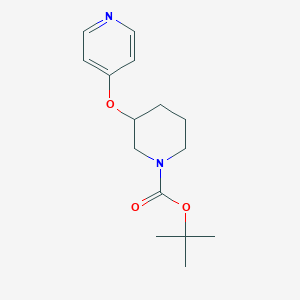
3-(Pyridin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(Pyridin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various applications in medicinal chemistry and organic synthesis. The tert-butyl ester group is a common protecting group used in organic synthesis, particularly for carboxylic acids, due to its stability and ease of removal under acidic conditions.
Synthesis Analysis
The synthesis of related pyrrole and pyridine derivatives has been reported in the literature. For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been developed, which also includes in situ hydrolysis of tert-butyl esters . Additionally, a regioselective and transition-metal-free method for synthesizing 3,4-disubstituted pyridine derivatives with a tert-butyl group at the 4-position has been described, starting from 3-substituted pyridine precursors . These methods highlight the versatility of tert-butyl esters in facilitating the synthesis of complex nitrogenous compounds.
Molecular Structure Analysis
The molecular structure of compounds containing tert-butyl ester groups has been studied using various analytical techniques. For example, the crystal structure of a tert-butyl piperazine-1-carboxylate derivative has been determined, revealing the conformation of the piperazine ring and the dihedral angles between different aromatic systems in the molecule . Similarly, the structure of a pyridine-3-carboxylic acid derivative with a tert-butyl ester group has been confirmed by spectroscopic methods and X-ray diffraction .
Chemical Reactions Analysis
Tert-butyl esters are known to participate in a variety of chemical reactions. They can undergo hydrolysis to yield the corresponding carboxylic acids, as demonstrated in the synthesis of pyrrole-3-carboxylic acids . Additionally, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid has been shown to react with singlet oxygen to form peroxidic intermediates, which can then couple with nucleophiles to yield substituted pyrroles . These reactions underscore the reactivity of tert-butyl esters in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl ester derivatives can be elucidated through computational and experimental studies. Density functional theory (DFT) calculations, along with experimental techniques like FT-IR, NMR, and MS, have been used to study the properties of nitrogenous compounds containing tert-butyl ester groups . These studies provide insights into the molecular electrostatic potential, frontier molecular orbitals, and other physicochemical properties of the compounds.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 3-pyridin-4-yloxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-10-4-5-13(11-17)19-12-6-8-16-9-7-12/h6-9,13H,4-5,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREYBAUQIHNEEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

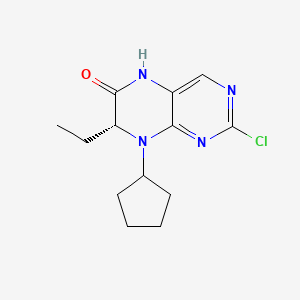

![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)




![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)

